molecular formula C19H23N5O B5382451 2-(3,5-dimethylpyrazol-1-yl)-N-methyl-N-[(5-phenyl-1H-pyrazol-4-yl)methyl]propanamide

2-(3,5-dimethylpyrazol-1-yl)-N-methyl-N-[(5-phenyl-1H-pyrazol-4-yl)methyl]propanamide

Cat. No.: B5382451
M. Wt: 337.4 g/mol
InChI Key: PUCHAGFQOOPVJN-UHFFFAOYSA-N
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Description

2-(3,5-dimethylpyrazol-1-yl)-N-methyl-N-[(5-phenyl-1H-pyrazol-4-yl)methyl]propanamide is a synthetic organic compound that belongs to the class of pyrazole derivatives This compound is characterized by the presence of two pyrazole rings, one of which is substituted with methyl groups, and a propanamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,5-dimethylpyrazol-1-yl)-N-methyl-N-[(5-phenyl-1H-pyrazol-4-yl)methyl]propanamide typically involves the following steps:

    Formation of 3,5-dimethylpyrazole: This can be achieved by the reaction of acetylacetone with hydrazine hydrate under acidic conditions.

    Synthesis of 5-phenyl-1H-pyrazole-4-carbaldehyde: This involves the reaction of phenylhydrazine with ethyl acetoacetate, followed by oxidation.

    Coupling Reaction: The two pyrazole derivatives are then coupled using a suitable coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a base like triethylamine.

    Amidation: The final step involves the amidation of the coupled product with N-methylpropanamide under appropriate conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(3,5-dimethylpyrazol-1-yl)-N-methyl-N-[(5-phenyl-1H-pyrazol-4-yl)methyl]propanamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrazole rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of corresponding pyrazole carboxylic acids.

    Reduction: Formation of reduced pyrazole derivatives.

    Substitution: Formation of substituted pyrazole derivatives.

Scientific Research Applications

2-(3,5-dimethylpyrazol-1-yl)-N-methyl-N-[(5-phenyl-1H-pyrazol-4-yl)methyl]propanamide has several applications in scientific research:

    Chemistry: Used as a ligand in coordination chemistry and catalysis.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Used in the synthesis of advanced materials and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-(3,5-dimethylpyrazol-1-yl)-N-methyl-N-[(5-phenyl-1H-pyrazol-4-yl)methyl]propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. Additionally, it may interact with cellular pathways involved in inflammation or cell proliferation, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-(3,5-dimethylpyrazol-1-yl)-N-methyl-N-[(5-phenyl-1H-pyrazol-4-yl)methyl]acetamide: Similar structure but with an acetamide group instead of propanamide.

    2-(3,5-dimethylpyrazol-1-yl)-N-methyl-N-[(5-phenyl-1H-pyrazol-4-yl)methyl]butanamide: Similar structure but with a butanamide group instead of propanamide.

Uniqueness

The uniqueness of 2-(3,5-dimethylpyrazol-1-yl)-N-methyl-N-[(5-phenyl-1H-pyrazol-4-yl)methyl]propanamide lies in its specific substitution pattern and the presence of both methyl and phenyl groups on the pyrazole rings. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

2-(3,5-dimethylpyrazol-1-yl)-N-methyl-N-[(5-phenyl-1H-pyrazol-4-yl)methyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N5O/c1-13-10-14(2)24(22-13)15(3)19(25)23(4)12-17-11-20-21-18(17)16-8-6-5-7-9-16/h5-11,15H,12H2,1-4H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUCHAGFQOOPVJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C(C)C(=O)N(C)CC2=C(NN=C2)C3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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